An In-depth Technical Guide to 3-(Trifluoromethyl)benzamide
An In-depth Technical Guide to 3-(Trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)benzamide, a key chemical intermediate in the development of novel therapeutic agents and functional materials. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and discusses its applications in medicinal chemistry.
Core Properties and Data
3-(Trifluoromethyl)benzamide, also known as α,α,α-trifluoro-m-toluamide, is a white solid organic compound. The presence of the trifluoromethyl group at the meta-position of the benzamide scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in drug discovery.
Physicochemical and Identification Data
All pertinent quantitative data for 3-(Trifluoromethyl)benzamide are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 1801-10-1 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO | [1][2][3] |
| Molecular Weight | 189.13 g/mol | [1][2] |
| Melting Point | 124-127 °C | [1] |
| Linear Formula | CF₃C₆H₄CONH₂ | [1] |
| InChI Key | XBGXGCOLWCMVOI-UHFFFAOYSA-N | [1] |
| EC Number | 217-289-6 | [1] |
| MDL Number | MFCD00014802 | [1][3] |
| PubChem Substance ID | 24879016 | [1] |
Synthesis and Experimental Protocols
3-(Trifluoromethyl)benzamide can be synthesized through various routes. A common and reliable laboratory-scale method involves the conversion of 3-(trifluoromethyl)benzoic acid to its corresponding amide. This is typically a two-step process involving the activation of the carboxylic acid followed by amination.
Experimental Protocol: Synthesis from 3-(Trifluoromethyl)benzoic Acid
This protocol details the conversion of 3-(trifluoromethyl)benzoic acid to 3-(trifluoromethyl)benzamide via an acyl chloride intermediate.
Materials:
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3-(Trifluoromethyl)benzoic acid (1.0 eq)
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Thionyl chloride (SOCl₂) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Ammonium hydroxide (NH₄OH), concentrated aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ice bath
Procedure:
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Activation of Carboxylic Acid:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.
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Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
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Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 3-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
-
-
Amination:
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Cool a flask containing concentrated aqueous ammonium hydroxide in an ice bath.
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Dissolve the crude 3-(trifluoromethyl)benzoyl chloride from the previous step in a minimal amount of anhydrous DCM.
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Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate of 3-(trifluoromethyl)benzamide will form.
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Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.
-
-
Work-up and Purification:
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Filter the resulting solid precipitate and wash it with cold water.
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To recover any dissolved product, extract the aqueous filtrate with dichloromethane (3x).
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Combine the organic extracts with the initial solid, wash with saturated NaHCO₃ solution, then with brine.
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Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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The crude 3-(trifluoromethyl)benzamide can be further purified by recrystallization (e.g., from an ethanol/water mixture or toluene) to afford a white crystalline solid.
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An alternative reported synthesis involves the palladium-catalyzed aminocarbonylation of 1-bromo-3-trifluoromethylbenzene using formamide as the source of the amide group[1].
Applications in Research and Drug Development
The benzamide functional group is a common feature in many biologically active molecules, capable of forming hydrogen bonds with enzyme active sites[5]. The addition of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance key drug properties. The CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets[6].
3-(Trifluoromethyl)benzamide serves as a crucial starting material or core structure for a variety of compounds with therapeutic potential:
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Antihypertensive Agents: It forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides, which have been investigated for their potential as antihypertensive agents[1].
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Enzyme Inhibitors: The trifluoromethylbenzamidine hydrochloride derivative, closely related to the benzamide, is a powerful scaffold for designing enzyme inhibitors, particularly for proteases and kinases[6].
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Pesticides: Derivatives of benzamides, including those with trifluoromethyl groups, have shown promising insecticidal and fungicidal activities[5][7].
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General Pharmacological Activity: Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties[8].
Visualized Workflow and Pathways
To illustrate the relationships and processes described, the following diagrams are provided in DOT language script.
Synthesis Workflow
The following diagram illustrates the key steps for the laboratory synthesis of 3-(Trifluoromethyl)benzamide from its corresponding carboxylic acid.
Caption: Synthesis of 3-(Trifluoromethyl)benzamide.
Logical Relationship in Drug Discovery
This diagram shows the logical progression from the core chemical structure to its application in drug development, highlighting the advantageous properties conferred by the trifluoromethyl group.
Caption: Role in Medicinal Chemistry.
References
- 1. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(Trifluoromethyl)benzaldehyde(454-89-7) 1H NMR [m.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
